molecular formula C21H26N2O4 B3535603 N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide

N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide

Cat. No.: B3535603
M. Wt: 370.4 g/mol
InChI Key: RGSSEMYIWUBNHD-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide typically involves a multi-step process. The initial step often includes the acylation of 2-ethylbutanoic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as methoxylation and benzoylation, to yield the final product. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecular structure or alter its properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, often under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding, inhibition, or activation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-thiophenecarboxamide
  • N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide

Uniqueness

N-{4-[(2-ethylbutanoyl)amino]-2,5-dimethoxyphenyl}benzamide is unique due to its specific structural features, such as the presence of both methoxy and benzamide groups. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(2-ethylbutanoylamino)-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-5-14(6-2)20(24)22-16-12-19(27-4)17(13-18(16)26-3)23-21(25)15-10-8-7-9-11-15/h7-14H,5-6H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSSEMYIWUBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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